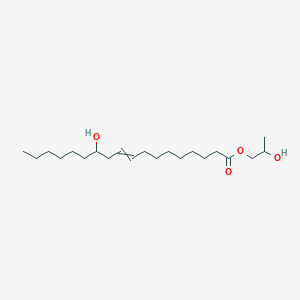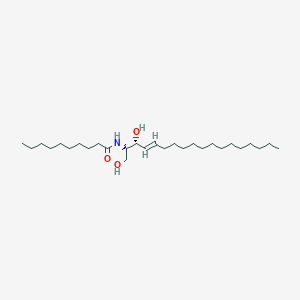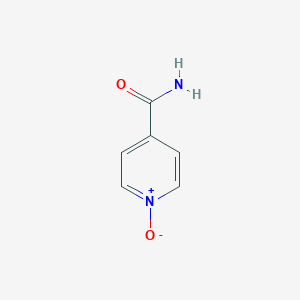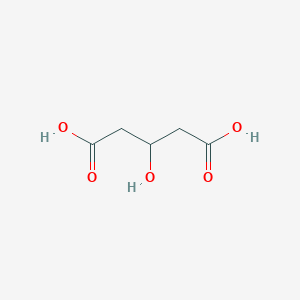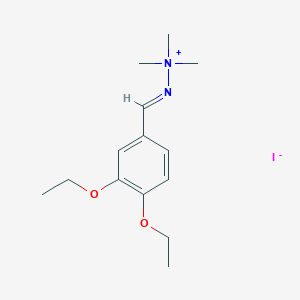
Trigevolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三吉沃洛: 是一种具有化学式 C21H28N2O7 的合成有机化合物 。它以其在化学、生物学和医学等多个科学领域的多种应用而闻名。三吉沃洛独特的化学结构和性质使其成为研究人员和工业应用关注的焦点。
准备方法
合成路线和反应条件: 三吉沃洛可以通过多步合成过程合成,该过程涉及在受控条件下使特定前体发生反应。合成路线通常包括以下步骤:
中间体形成: 第一步涉及特定有机化合物的反应,形成中间体。然后将这些中间体进行进一步反应以构建所需的分子结构。
环化反应: 环化反应用于形成三吉沃洛的核心结构。这些反应通常需要特定催化剂和反应条件,以确保获得所需的产物。
官能团修饰: 最后一步涉及官能团的修饰,以实现三吉沃洛所需的化学性质
工业生产方法: 三吉沃洛的工业生产涉及将实验室合成扩大到更大的规模。这需要优化反应条件、提纯过程和质量控制措施,以确保产品质量一致。工业生产中常用的方法包括:
间歇反应器: 间歇反应器通常用于工业规模的三吉沃洛合成。这些反应器允许精确控制反应条件并促进大量化合物的生产。
连续流动反应器: 连续流动反应器用于三吉沃洛的连续生产。这些反应器具有提高反应效率、缩短反应时间和提高产品质量等优点。
化学反应分析
反应类型: 三吉沃洛经历各种化学反应,包括:
氧化: 三吉沃洛可以进行氧化反应生成氧化衍生物。这些反应中常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原反应可用于将三吉沃洛转化为还原衍生物。常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 三吉沃洛可以进行取代反应,其中特定的官能团被其他基团取代。这些反应中常用的试剂包括卤素和亲核试剂。
常用试剂和条件: 三吉沃洛的化学反应通常需要特定的试剂和条件来获得所需的产物。一些常用的试剂和条件包括:
催化剂: 钯碳 (Pd/C) 和铂 (Pt) 等催化剂通常用于促进三吉沃洛的各种反应。
溶剂: 二氯甲烷、乙醇和乙腈等溶剂常用于溶解三吉沃洛并促进其反应。
温度和压力: 温度和压力等反应条件应仔细控制,以优化所需产物的产率和选择性。
主要生成产物: 从三吉沃洛的化学反应中形成的主要产物取决于所使用的特定反应条件和试剂。常见的产物包括氧化衍生物、还原衍生物和具有各种官能团的取代衍生物。
科学研究应用
三吉沃洛具有广泛的科学研究应用,包括:
化学: 在化学领域,三吉沃洛用作各种有机合成反应的试剂。它独特的化学性质使其成为开发新化合物和材料的宝贵工具。
生物学: 在生物学领域,三吉沃洛用作探针来研究特定的生物过程。它与特定分子靶标相互作用的能力使其成为研究细胞通路和机制的有用工具。
医学: 在医学领域,正在研究三吉沃洛的潜在治疗应用。它在治疗某些疾病和状况(包括癌症和心血管疾病)方面已显示出希望。
工业: 在工业领域,三吉沃洛用于生产各种产品,包括药品、农用化学品和特种化学品。它的多功能性和独特性能使其成为许多工业过程中的宝贵成分。
作用机制
三吉沃洛的作用机制涉及它与特定分子靶标和通路的相互作用。三吉沃洛通过与特定受体或酶结合发挥作用,从而调节其活性。三吉沃洛的作用机制中涉及的分子靶标和通路包括:
受体结合: 三吉沃洛与细胞表面上的特定受体结合,导致下游信号通路的激活或抑制。
酶抑制: 三吉沃洛可以抑制特定酶的活性,从而影响细胞内的各种生化过程。
信号转导: 三吉沃洛调节信号转导通路,导致细胞反应和功能发生变化。
相似化合物的比较
三吉沃洛可以与其他类似化合物进行比较,以突出其独特性。一些类似化合物包括:
普萘洛尔: 普萘洛尔是一种β-肾上腺素受体阻滞剂,用于治疗心血管疾病。虽然三吉沃洛和普萘洛尔都与β-肾上腺素受体相互作用,但三吉沃洛具有不同的化学结构,可能表现出不同的药理特性。
阿替洛尔: 阿替洛尔是另一种β-肾上腺素受体阻滞剂,用于治疗高血压和心绞痛。三吉沃洛和阿替洛尔在作用机制方面存在相似之处,但在化学结构和药代动力学特征方面有所不同。
美托洛尔: 美托洛尔是一种β-肾上腺素受体阻滞剂,用于治疗高血压和心力衰竭。三吉沃洛和美托洛尔具有相似的治疗应用,但在化学结构和特定受体结合亲和力方面有所不同。
属性
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZCDLTWOSLJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868417 |
Source


|
| Record name | 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76812-98-1 |
Source


|
| Record name | Trigevolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIGEVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
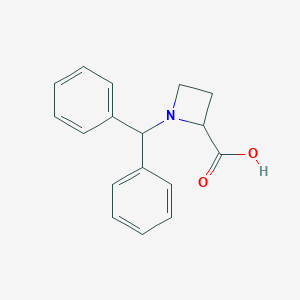
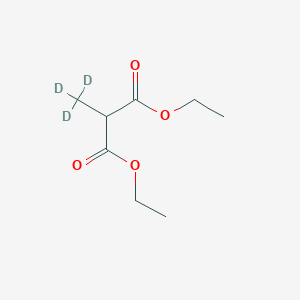
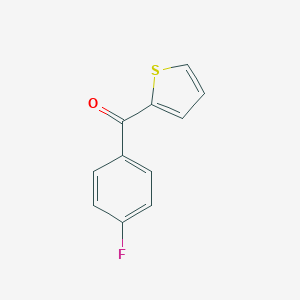
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
